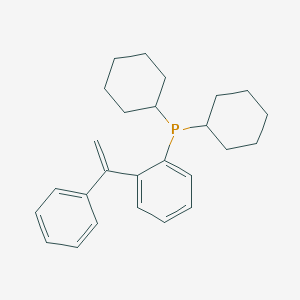![molecular formula C16H12N2O2 B12883432 6-[4-(Methylamino)phenyl]quinoline-5,8-dione CAS No. 111928-33-7](/img/structure/B12883432.png)
6-[4-(Methylamino)phenyl]quinoline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(Methylamino)phenyl]quinoline-5,8-dione is a chemical compound with the molecular formula C₁₆H₁₂N₂O₂ and a molecular weight of 264.279 g/mol . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is known for its various applications in medicinal and industrial chemistry due to its unique chemical structure and properties .
Méthodes De Préparation
The synthesis of 6-[4-(Methylamino)phenyl]quinoline-5,8-dione typically involves the reaction of 5,8-quinolinedione with N-methylaniline . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
6-[4-(Methylamino)phenyl]quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-[4-(Methylamino)phenyl]quinoline-5,8-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-[4-(Methylamino)phenyl]quinoline-5,8-dione involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
6-[4-(Methylamino)phenyl]quinoline-5,8-dione can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Levofloxacin: An antibiotic that belongs to the fluoroquinolone class.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Propriétés
Numéro CAS |
111928-33-7 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
6-[4-(methylamino)phenyl]quinoline-5,8-dione |
InChI |
InChI=1S/C16H12N2O2/c1-17-11-6-4-10(5-7-11)13-9-14(19)15-12(16(13)20)3-2-8-18-15/h2-9,17H,1H3 |
Clé InChI |
FLJQRZARTUAMIO-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl butanoate](/img/structure/B12883359.png)





![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)

![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)


![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)
